Fkbp12 protac RC32

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

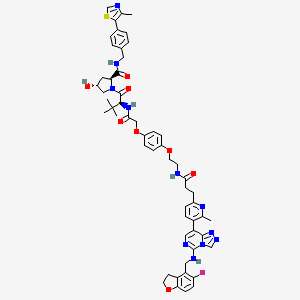

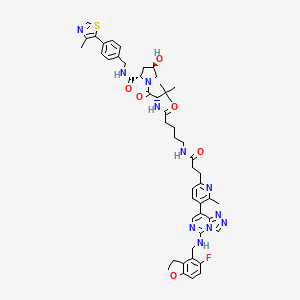

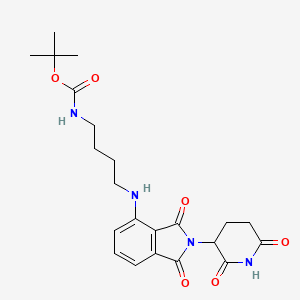

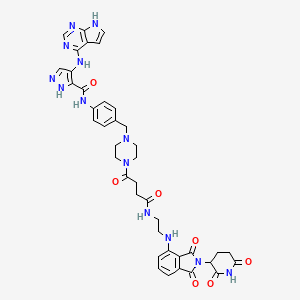

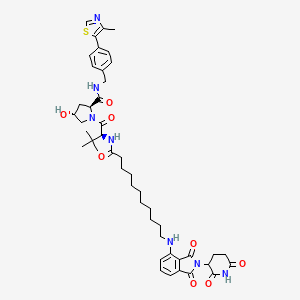

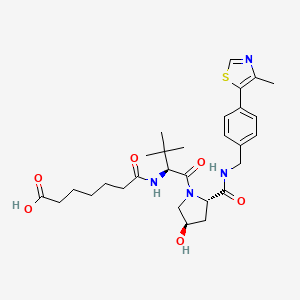

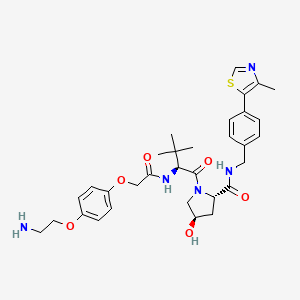

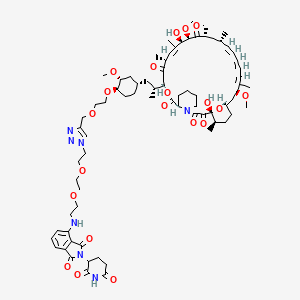

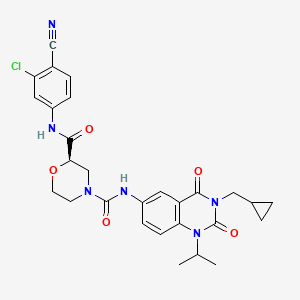

FKBP12 PROTAC RC32 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the FK506-binding protein 12 (FKBP12). This compound was developed by linking Rapamycin with Pomalidomide, creating a bifunctional molecule that can target FKBP12 for degradation via the ubiquitin-proteasome system . FKBP12 is a protein that plays a role in various cellular processes, including the regulation of the bone morphogenetic protein (BMP) signaling pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FKBP12 PROTAC RC32 involves the conjugation of Rapamycin and Pomalidomide. The process typically includes the following steps:

Activation of Rapamycin: Rapamycin is activated by introducing a functional group that can react with Pomalidomide.

Conjugation with Pomalidomide: The activated Rapamycin is then conjugated with Pomalidomide under specific reaction conditions to form the bifunctional molecule

Industrial Production Methods

The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:

Optimization of Reaction Conditions: Ensuring the optimal temperature, pH, and solvent conditions for the conjugation reaction.

Purification: Using techniques such as chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

FKBP12 PROTAC RC32 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. This involves:

Ubiquitination: The attachment of ubiquitin molecules to FKBP12, marking it for degradation.

Proteasomal Degradation: The ubiquitinated FKBP12 is then recognized and degraded by the proteasome

Common Reagents and Conditions

Ubiquitin: A small regulatory protein that is attached to FKBP12.

E3 Ligase: An enzyme that facilitates the transfer of ubiquitin to FKBP12.

Proteasome: A protein complex that degrades the ubiquitinated FKBP12

Major Products

The major product of the degradation reaction is the breakdown of FKBP12 into smaller peptide fragments, which are then further degraded into amino acids .

Aplicaciones Científicas De Investigación

FKBP12 PROTAC RC32 has several scientific research applications, including:

Chemistry: Used as a tool to study protein degradation mechanisms and the ubiquitin-proteasome system.

Biology: Helps in understanding the role of FKBP12 in cellular processes and signaling pathways.

Medicine: Potential therapeutic applications in diseases where FKBP12 is implicated, such as cancer and iron overload disorders.

Industry: Can be used in drug discovery and development to identify new therapeutic targets and compounds .

Mecanismo De Acción

FKBP12 PROTAC RC32 exerts its effects by targeting FKBP12 for degradation. The mechanism involves:

Binding to FKBP12: The Rapamycin moiety of RC32 binds to FKBP12.

Recruitment of E3 Ligase: The Pomalidomide moiety recruits an E3 ubiquitin ligase.

Ubiquitination and Degradation: The E3 ligase facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome .

Comparación Con Compuestos Similares

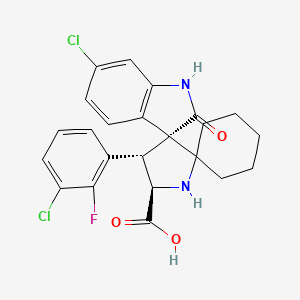

FKBP12 PROTAC RC32 can be compared with other similar compounds, such as:

FK506: A classical FKBP12 ligand that disrupts the interaction between FKBP12 and BMP receptors but has immunosuppressive effects.

Rapamycin: Another FKBP12 ligand that also has immunosuppressive effects.

Other PROTACs: Various PROTAC molecules targeting different proteins for degradation .

Uniqueness

This compound is unique in its ability to degrade FKBP12 without the immunosuppressive effects associated with FK506 and Rapamycin. This makes it a promising candidate for therapeutic applications where immunosuppression is undesirable .

List of Similar Compounds

- FK506

- Rapamycin

- Other FKBP12-targeting PROTACs

Propiedades

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11+,17-12+,46-18+,50-38+/t45-,47-,48-,49-,51-,52+,54+,57?,58+,60-,61+,62+,63-,67-,68+,75-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSUEITWRRFFMN-SJQMKIJVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)C)O)OC)C)C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOCC5=CN(N=N5)CCOCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C)/C)O)OC)C)C)/C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H107N7O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)

![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)